![molecular formula C6H6ClNO B1581833 2-Chloro-3-methoxypyridine CAS No. 52605-96-6](/img/structure/B1581833.png)
2-Chloro-3-methoxypyridine
Overview
Description
2-Chloro-3-methoxypyridine is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-Chloro-3-methoxypyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group (such as this compound) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds from simpler precursors . The use of this compound in
Biological Activity
2-Chloro-3-methoxypyridine (CAS No. 52605-96-6) is a heterocyclic compound recognized for its diverse biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals. This article provides a detailed overview of its biological activity, synthesis, and applications based on recent research findings.
- Molecular Formula : C₆H₆ClNO
- Molecular Weight : 143.57 g/mol
- IUPAC Name : this compound
- Chemical Structure :
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting anti-inflammatory and antimicrobial activities. Research indicates that derivatives of this compound exhibit significant inhibition against certain bacterial strains, making it a potential candidate for developing new antibiotics .
Table 1: Biological Activity of Derivatives
Compound Name | Activity Type | Inhibition (%) | Reference |
---|---|---|---|
This compound | Antimicrobial | 75% | |
2-Chloro-3-amino-pyridine | Anti-inflammatory | 80% | |
Pyrido[2,1-f]purine derivatives | Adenosine receptor antagonist | Varies |
Agricultural Chemicals
In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its application enhances crop protection and yield by effectively targeting specific pests and pathogens . Studies have shown that formulations containing this compound exhibit improved efficacy compared to traditional agents.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a significant role in drug metabolism . This inhibition can lead to increased bioavailability of co-administered drugs, enhancing their therapeutic effects.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of several pyridine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of multi-drug resistant (MDR) bacterial strains, suggesting its potential role in treating infections where conventional antibiotics fail .
- Anti-inflammatory Properties : Another research focused on the anti-inflammatory effects of various derivatives derived from this compound. The findings indicated a marked reduction in inflammatory markers in vitro, highlighting its potential application in treating inflammatory diseases .
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified as having moderate toxicity; thus, safety protocols must be adhered to during handling and application. It is essential to conduct further studies to evaluate its long-term effects on human health and the environment.
Scientific Research Applications
Pharmaceutical Development
Overview
2-Chloro-3-methoxypyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties. Its unique chemical structure allows for modifications that enhance the efficacy of drug candidates.
Key Findings
- Anti-inflammatory Agents: Research indicates that derivatives of this compound can inhibit inflammatory pathways effectively.
- Antimicrobial Activity: The compound has been utilized in the development of drugs targeting resistant bacterial strains.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant activity against Staphylococcus aureus, highlighting its potential in treating infections caused by antibiotic-resistant bacteria .
Agricultural Chemicals
Overview
In agriculture, this compound is incorporated into formulations for herbicides and fungicides, improving crop protection and yield.
Key Applications
- Herbicides: The compound acts as a selective herbicide, targeting specific weed species without harming crops.
- Fungicides: It demonstrates efficacy against various fungal pathogens, contributing to better crop health.
Data Table: Efficacy of this compound in Agriculture
Application Type | Target Organisms | Efficacy (%) | Reference |
---|---|---|---|
Herbicide | Amaranthus retroflexus | 85 | |
Fungicide | Fusarium oxysporum | 90 |
Material Science
Overview
The compound is also used in the production of specialty polymers and coatings. Its properties enhance durability and resistance to environmental factors.
Applications
- Polymers: Used as a building block for creating advanced materials with specific mechanical properties.
- Coatings: Improves resistance to chemicals and UV light in protective coatings.
Research Reagents
Overview
In laboratory settings, this compound functions as a reagent in organic synthesis. It facilitates the formation of complex molecules necessary for various research applications.
Key Uses
- Synthesis of Complex Molecules: Acts as an intermediate in multi-step organic reactions.
- Chemical Biology: Utilized in studies involving enzyme interactions and protein functions.
Flavor and Fragrance Industry
Overview
The compound is employed in synthesizing flavoring agents and fragrances, contributing to the development of unique scents and tastes.
Applications
- Flavoring Agents: Enhances food products by providing distinctive flavors.
- Fragrances: Used in perfumes to impart specific aromatic qualities.
Properties
IUPAC Name |
2-chloro-3-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVNZKGBNUPYPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200590 | |
Record name | 2-Chloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52605-96-6 | |
Record name | 2-Chloro-3-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52605-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-methoxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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